4'-Chlorochalcone 4'-Chlorochalcone
Brand Name: Vulcanchem
CAS No.: 956-02-5
VCID: VC4135475
InChI: InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C15H11ClO
Molecular Weight: 242.7 g/mol

4'-Chlorochalcone

CAS No.: 956-02-5

Cat. No.: VC4135475

Molecular Formula: C15H11ClO

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

4'-Chlorochalcone - 956-02-5

Specification

CAS No. 956-02-5
Molecular Formula C15H11ClO
Molecular Weight 242.7 g/mol
IUPAC Name (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Standard InChI Key HIINIOLNGCQCSM-WDZFZDKYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)Cl
SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Synthesis

Structural Characteristics

4'-Chlorochalcone belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings. The chlorine atom at the 4'-position induces electronic effects that enhance reactivity and intermolecular interactions. X-ray diffraction studies confirm its monoclinic crystal system (space group P21/cP2_1/c) and trans-configuration, which optimizes conjugation across the enone system . The planar structure facilitates π-π stacking, contributing to its solid-state stability and optical properties.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H11ClO\text{C}_{15}\text{H}_{11}\text{ClO}
Molecular Weight242.7 g/mol
Melting Point97–100°C
Crystal SystemMonoclinic (P21/cP2_1/c)
Density1.1255 g/cm³

Synthesis via Aldol Condensation

The compound is synthesized through Claisen-Schmidt aldol condensation between 4-chlorobenzaldehyde and acetophenone under basic conditions :

4-Chlorobenzaldehyde+AcetophenoneBase4’-Chlorochalcone+H2O\text{4-Chlorobenzaldehyde} + \text{Acetophenone} \xrightarrow{\text{Base}} \text{4'-Chlorochalcone} + \text{H}_2\text{O}

Reaction optimization studies emphasize the role of base strength and solvent polarity in achieving yields exceeding 80%. Post-synthesis purification via recrystallization ensures high purity (>98%), as validated by HPLC and NMR .

Pharmacological Applications

Acetylcholinesterase Inhibition for Alzheimer’s Disease

4'-Chlorochalcone derivatives exhibit potent AChE inhibition, a critical mechanism for alleviating cognitive decline in Alzheimer’s patients. Tertiary amine derivatives (e.g., compound 4l) demonstrate exceptional selectivity (667-fold for AChE over butyrylcholinesterase) and IC50_{50} values of 0.17 ± 0.06 µM, surpassing donepezil, a clinical standard . Molecular docking reveals dual binding to AChE’s catalytic and peripheral anionic sites, preventing β-amyloid aggregation .

Table 2: AChE Inhibition Profiles of Select Derivatives

CompoundIC50_{50} (µM)Selectivity (AChE/BuChE)
4l0.17 ± 0.06667.2
4a1.42 ± 0.1145.3
4d0.89 ± 0.09112.7

Antibacterial and Antioxidant Activities

Preliminary assays indicate broad-spectrum antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), attributed to membrane disruption via hydrophobic interactions . Antioxidant potential, measured via DPPH radical scavenging, shows moderate activity (EC50_{50}: 78 µM), suggesting utility in oxidative stress mitigation .

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H^1\text{H}-NMR (400 MHz, CDCl3_3) reveals distinct proton environments:

  • Trans-vinylic protons: δ 7.77 (d, J=15.6J = 15.6 Hz, 1H) and δ 7.52 (d, J=15.6J = 15.6 Hz, 1H) .

  • Aromatic protons: δ 7.45–7.85 (m, 9H), with para-substituted chlorine deshielding adjacent protons .

  • Carbonyl carbon: δ 190.2 ppm in 13C^{13}\text{C}-NMR .

X-ray Diffraction and Vibrational Spectroscopy

Single-crystal X-ray analysis confirms a dihedral angle of 8.2° between aromatic rings, enhancing conjugation. FT-IR spectra show characteristic bands:

  • ν(C=O)\nu(\text{C=O}): 1665 cm1^{-1} .

  • ν(C=C)\nu(\text{C=C}): 1602 cm1^{-1} .

  • ν(C-Cl)\nu(\text{C-Cl}): 735 cm1^{-1} .

Optoelectronic and Nonlinear Optical Properties

Photophysical Behavior

The D-π-A architecture of 2,4,5-trimethoxy-4'-chlorochalcone (2,4,5TMCC) enables a narrow bandgap (2.8 eV) and intense photoluminescence at 540 nm, suitable for green OLEDs . Time-dependent DFT calculations align with experimental UV-Vis spectra, showing a λmax_{\text{max}} at 398 nm .

Table 3: Optoelectronic Parameters of 2,4,5TMCC

ParameterValue
Bandgap2.8 eV
Emission λ540 nm
First Hyperpolarizability136 × urea (0.372 × 1030^{-30} esu)

Thermal Stability

Differential scanning calorimetry (DSC) confirms stability up to 149°C, critical for device fabrication . Degradation initiates via cleavage of the enone bond, as evidenced by TGA mass loss at 250°C .

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